molecular formula C28H56O2 B12653457 Hexyl docosanoate CAS No. 26720-37-6

Hexyl docosanoate

Cat. No.: B12653457
CAS No.: 26720-37-6
M. Wt: 424.7 g/mol
InChI Key: SZHHTCPIUIMTIX-UHFFFAOYSA-N
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Description

Hexyl docosanoate is an ester compound with the molecular formula C28H56O2 and a molecular weight of 424.7430 g/mol . It is formed from the esterification of hexanol and docosanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl docosanoate can be synthesized through the esterification reaction between hexanol and docosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is as follows:

Hexanol+Docosanoic AcidHexyl Docosanoate+Water\text{Hexanol} + \text{Docosanoic Acid} \rightarrow \text{this compound} + \text{Water} Hexanol+Docosanoic Acid→Hexyl Docosanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using high-purity reactants and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product .

Chemical Reactions Analysis

Types of Reactions: Hexyl docosanoate, being an ester, primarily undergoes hydrolysis, reduction, and transesterification reactions.

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield hexanol and docosanoic acid.

    Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce hexanol and docosanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Scientific Research Applications

Hexyl docosanoate has diverse applications in scientific research, including:

Mechanism of Action

Hexyl docosanoate can be compared with other long-chain esters such as:

  • Octyl docosanoate
  • Decyl docosanoate
  • Dodecyl docosanoate

Uniqueness: this compound is unique due to its specific chain length and the resulting balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring moderate hydrophobicity and stability .

Comparison with Similar Compounds

Properties

CAS No.

26720-37-6

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

hexyl docosanoate

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h3-27H2,1-2H3

InChI Key

SZHHTCPIUIMTIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCC

Origin of Product

United States

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